7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3-amino-1H-pyrazole-4-carboxamide in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Pyrazolo[3,4-d]pyrimidine: Another related compound known for its antitumor and antileukemia activity.
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine: Known for its potent and selective adenosine receptor antagonistic properties.
Uniqueness
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its dichlorophenyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(10(15)5-7)11-3-4-17-13-9(12(16)20)6-18-19(11)13/h1-6H,(H2,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGKAJAOZLTBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323971 | |
Record name | 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338394-73-3 | |
Record name | 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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